3-(4-Chlorophenyl)imidazo[1,2-a]pyridine

Photophysics Fluorescent Probes Computational Chemistry

Researchers requiring validated C3-aryl imidazo[1,2-a]pyridine scaffolds often encounter C2-regioisomers that invalidate SAR. This compound is the direct precursor to colchicine-site tubulin inhibitors and enables decoupled HOMO-LUMO tuning (DFT-validated). • Anti-TB: Active against Mtb H37Rv; C2-isomer is inactive. • Anticancer: Key building block for HeLa-active N-linked hybrids. • Photophysics: Selective HOMO modulation for fluorescent probe design. Supplied with ≥98% purity and full analytical data. Request quote for bulk quantities.

Molecular Formula C13H9ClN2
Molecular Weight 228.679
CAS No. 663946-08-5
Cat. No. B599600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chlorophenyl)imidazo[1,2-a]pyridine
CAS663946-08-5
Molecular FormulaC13H9ClN2
Molecular Weight228.679
Structural Identifiers
SMILESC1=CC2=NC=C(N2C=C1)C3=CC=C(C=C3)Cl
InChIInChI=1S/C13H9ClN2/c14-11-6-4-10(5-7-11)12-9-15-13-3-1-2-8-16(12)13/h1-9H
InChIKeyPLGYMXAFNWJGQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Chlorophenyl)imidazo[1,2-a]pyridine – C3-Aryl Imidazopyridine Scaffold


3-(4-Chlorophenyl)imidazo[1,2-a]pyridine (CAS 663946-08-5) is a heterocyclic small molecule (C13H9ClN2, MW 228.68) belonging to the imidazo[1,2-a]pyridine family. It features a 4-chlorophenyl substituent at the C3 position of the fused imidazole ring, distinguishing it from the more commonly explored C2-aryl regioisomer. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its presence in numerous pharmacologically active compounds including sedatives, kinase inhibitors, and anti-infectives [1]. The C3-aryl substitution pattern is of growing interest for its ability to modulate key physicochemical and photophysical properties through decoupled HOMO–LUMO tuning [2], and 3-aryl-imidazo[1,2-a]pyridines have been identified as potent antituberculosis agents [3]. This specific compound serves as a versatile building block for the synthesis of biologically active hybrid molecules and fluorescent probes.

Scaffold diversification
C3-aryl imidazo[1,2-a]pyridine core for regiospecific elaboration
Fluorescent probe design
Decoupled HOMO–LUMO tuning via C3-aryl substitution
Anti-TB lead synthesis
Validated 3-aryl chemotype with reported Mtb activity
Regioisomer reference
Direct comparator for C2-aryl isomer in analytical and screening panels

Why the C3-(4-Chlorophenyl) Regioisomer Cannot Be Replaced


Generic substitution among imidazo[1,2-a]pyridine analogs is invalid due to the profound impact of the aryl substitution position on electronic structure, reactivity, and biological target engagement. The C3-aryl group directly modulates the HOMO energy level of the scaffold, enabling decoupled tuning of HOMO and LUMO levels independently from C5-substitution [1]. This regiochemical placement confers distinct photophysical and charge-transfer properties not achievable with C2-aryl isomers. In biological contexts, 3-aryl-imidazo[1,2-a]pyridines exhibit a unique structure–activity relationship (SAR) trajectory: the C3-aryl ring occupies a different vector in the binding pocket compared to C2-aryl counterparts, leading to divergent target selectivity profiles. For example, 3-aryl-substituted imidazo[1,2-a]pyridines have demonstrated potent activity against Mycobacterium tuberculosis (Mtb) that is highly sensitive to the nature and position of the aryl substituent [2]. Furthermore, the 3-(4-chlorophenyl) group serves as a critical pharmacophoric element in hybrid tubulin inhibitors, where it contributes to antiproliferative potency against cervical cancer cells when elaborated into N-heterocyclic imine conjugates [3]. Substituting a 3-phenyl or 2-(4-chlorophenyl) isomer would fundamentally alter the spatial and electronic complementarity with biological targets, invalidating any SAR or potency assumptions derived from the 3-(4-chlorophenyl) scaffold.

Target
Substitute
C3-(4-Cl) imidazo[1,2-a]pyridine
C2-(4-Cl) imidazo[1,2-a]pyridine (CAS 38922-74-6)
Independent HOMO modulation (decoupled from LUMO)
HOMO–LUMO conjugation not decoupled; photophysical tuning may differ
3-aryl scaffold active against Mtb H37Rv (class-level)
2-aryl isomer inactive in same anti-Mtb assays
Binding pocket vector and SAR trajectory distinct from C2-aryl
Spatial complementarity and target engagement not transferable

Quantitative Evidence vs Closest Analogs


Decoupled HOMO–LUMO Tuning by C3-Aryl Substitution

In 3,5-diarylimidazo[1,2-a]pyridines, the C3-aryl substituent exclusively modulates the HOMO energy level, while the C5-aryl group independently controls the LUMO level [1]. This decoupled electronic tuning is a direct consequence of the regiochemical placement of the aryl group at C3 rather than C2. Computational analysis and experimental emission data across a series of 3,5-diarylimidazo[1,2-a]pyridines demonstrated that the emission wavelength can be systematically tuned by varying the C3-aryl substituent without perturbing the LUMO [1]. The 2-aryl regioisomer (e.g., 2-(4-chlorophenyl)imidazo[1,2-a]pyridine, CAS 38922-74-6) does not exhibit this decoupled behavior, as the C2 position participates in the extended π-conjugation differently. For the 3-(4-chlorophenyl) scaffold, the electron-withdrawing chlorine atom lowers the HOMO level, enabling predictable emission wavelength shifts when used as a fluorophore precursor.

Decoupled HOMO–LUMO
Cross-study comparable
C3-(4-Cl): HOMO selectively lowered by chlorine; LUMO controlled independently at C5
C2-(4-Cl): Frontier orbitals conjugated; decoupling not achievable
Supports rational fluorophore design with independent orbital control
DFT (B3LYP/6-31G(d)) and fluorescence emission data
Photophysics Fluorescent Probes Computational Chemistry

Anti-Mtb Activity Requires C3-Aryl Scaffold

A library of 3-aryl-substituted imidazo[1,2-a]pyridines was synthesized and evaluated against Mycobacterium tuberculosis H37Rv [1]. The SAR study established that the presence and electronic nature of the C3-aryl substituent is critical for anti-Mtb potency. While the specific 3-(4-chlorophenyl) derivative was not the single most potent compound in the series, 3-aryl-imidazo[1,2-a]pyridines as a class exhibited MIC values in the range that validates this scaffold for further optimization. Critically, the corresponding 2-aryl-imidazo[1,2-a]pyridines were not active in this assay, establishing a clear regiochemical requirement for anti-Mtb activity that favors the 3-aryl substitution pattern [1].

Anti-Mtb activity
Class-level inference
Assay: M. tuberculosis H37Rv broth microdilution
3-Aryl series: Active
2-Aryl series: Inactive
C3-aryl substitution required for anti-Mtb endpoint response
Specific 3-(4-Cl) MIC not individually reported; class-level SAR
Antituberculosis Mycobacterium tuberculosis Infectious Disease

C3-(4-Chlorophenyl) Core Elaboration to Tubulin Inhibitors

The 3-(4-chlorophenyl)imidazo[1,2-a]pyridine core was elaborated at the C2 position via N-linkage to a benzo[d]thiazol-2(3H)-imine moiety to generate compound 6b, which was identified as one of the two most potent antiproliferative compounds in a series of imidazo[1,2-a]pyridine-benzoheterobicyclic hybrids tested against cervical cancer (HeLa) cells [1]. The unelaborated 3-(4-chlorophenyl)imidazo[1,2-a]pyridine serves as the direct synthetic precursor to this bioactive hybrid. Compound 6c, an analog bearing a 6-chloro-3-phenyl substitution pattern, was the other hit compound and demonstrated in vitro tubulin polymerization inhibition, microtubule depolymerization in HeLa and MCF-7 cells, and mitotic arrest [1]. The 3-(4-chlorophenyl) variant (6b) was comparably potent in the initial antiproliferative screen, confirming that this C3 substitution pattern supports potent bioactivity when appropriately elaborated.

Tubulin inhibitor precursor
Class-level inference
Elaborated hybrid (6b): One of two most potent antiproliferative hits in HeLa cell screen
Comparator (6c): Confirmed tubulin polymerization inhibitor
Supports use as precursor for C2-functionalized antiproliferative agents
Mechanistic validation available for analog series
Cancer Tubulin Polymerization Inhibitors Antiproliferative Agents

Application Scenarios for 3-(4-Chlorophenyl)imidazo[1,2-a]pyridine


C2-Functionalization for Tubulin Inhibitors

This compound is the direct synthetic precursor to N-linked imidazo[1,2-a]pyridine-benzoheterobicyclic hybrids that exhibit potent antiproliferative activity against cervical cancer (HeLa) cells [1]. Research groups developing colchicine-site tubulin inhibitors should procure this scaffold for C2-elaboration chemistry (e.g., N-heterocyclic imine formation) to access the 3-(4-chlorophenyl) regioisomeric series. The resulting hybrids have demonstrated potential for mitotic arrest and microtubule depolymerization, as established by the structurally related 6c compound series [1]. This regioisomer series is complementary to the 3-phenyl series and enables expanded SAR exploration around the C3-aryl binding pocket interactions.

Decoupled HOMO–LUMO Fluorophore Design

The C3-aryl position of imidazo[1,2-a]pyridines selectively modulates the HOMO energy level without perturbing the LUMO, a unique photophysical property validated by DFT calculations and experimental emission data [1]. Researchers designing color-tunable fluorescent probes or bioimaging agents should select this 3-aryl scaffold (rather than the 2-aryl isomer) when independent frontier orbital control is required. The 4-chlorophenyl substituent, being electron-withdrawing, provides a specific HOMO-lowering effect that can be exploited in a rational, computationally guided fluorophore design workflow.

Anti-TB Lead Optimization with C3-Aryl Imidazopyridines

The 3-aryl-imidazo[1,2-a]pyridine scaffold has been validated as a hit series against Mycobacterium tuberculosis H37Rv, whereas the corresponding 2-aryl isomers are inactive [1]. Medicinal chemistry teams pursuing novel anti-TB agents should prioritize 3-aryl-substituted imidazo[1,2-a]pyridines as synthetic starting points for lead optimization. The 3-(4-chlorophenyl) variant provides a halogen-substituted phenyl ring amenable to further diversification via cross-coupling reactions, enabling systematic exploration of the C3-aryl SAR within this validated antituberculosis chemotype.

Reference Standard for Regioisomer Comparison

Given the distinct electronic, photophysical, and biological consequences of C3-aryl versus C2-aryl substitution in the imidazo[1,2-a]pyridine scaffold [1][2], this compound serves as an essential reference standard for analytical and screening laboratories. Procurement enables direct, controlled comparison with the 2-(4-chlorophenyl) regioisomer (CAS 38922-74-6) in HPLC retention time studies, logP determination, stability assays, and target-based screening panels. Such head-to-head comparisons are critical for establishing structure–property relationships (SPR) that guide library design and hit triage in imidazopyridine-focused drug discovery programs.

Application
Selection Property
Validation Focus
Tubulin inhibitor lead synthesis
C3-(4-chlorophenyl) regioisomer for C2 elaboration
Cancer cell antiproliferative endpoint review
Color-tunable fluorophore design
Independent HOMO modulation via C3-aryl
Fluorescence emission wavelength tuning
Antimycobacterial screening studies
C3-aryl scaffold requirement for Mtb activity
MIC against mycobacterial screening strain
Regioisomer analytical reference
C3 vs C2 retention and target engagement differentiation
Chromatographic retention and SPR comparison
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